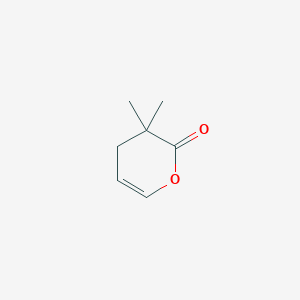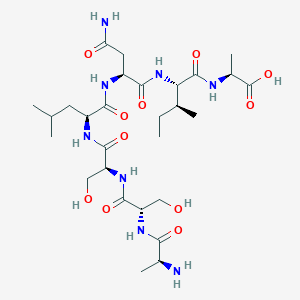![molecular formula C10H14ClN3 B14257958 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 327603-71-4](/img/structure/B14257958.png)
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C10H14N3Cl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- typically involves the chlorination of 3-pyridinamine followed by the introduction of the pyrrolidinylmethyl group. One common method involves the reaction of 3-pyridinamine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a nucleophilic substitution reaction with (2S)-2-pyrrolidinylmethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Dechlorinated or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-pyridinamine: Similar structure but lacks the pyrrolidinylmethyl group.
3-Amino-2-chloropyridine: Another derivative of pyridine with similar reactivity.
6-Chloro-3-pyridinamine: Similar but without the pyrrolidinylmethyl substitution.
Uniqueness
The presence of the pyrrolidinylmethyl group in 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- imparts unique properties such as increased steric hindrance and potential for specific biological interactions. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propriétés
Numéro CAS |
327603-71-4 |
|---|---|
Formule moléculaire |
C10H14ClN3 |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
6-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H14ClN3/c11-10-4-3-9(7-14-10)13-6-8-2-1-5-12-8/h3-4,7-8,12-13H,1-2,5-6H2/t8-/m0/s1 |
Clé InChI |
IFDKFUYGOMWZEL-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](NC1)CNC2=CN=C(C=C2)Cl |
SMILES canonique |
C1CC(NC1)CNC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)







![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)

